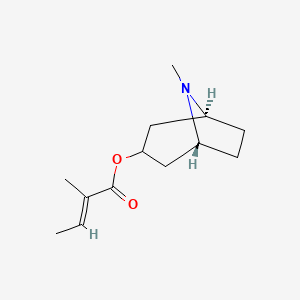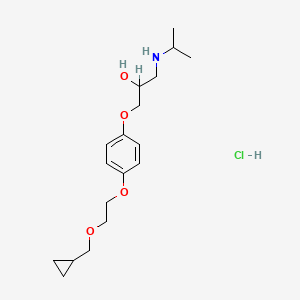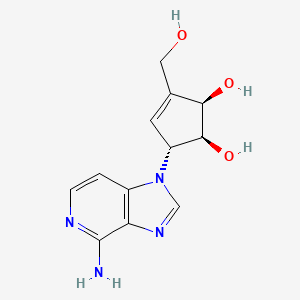
3-Deazaneplanocin
概要
説明
3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine . It has antimetastatic properties and is used to treat diseases like Ebola virus disease, gastric cancer, myeloma, and lymphoma . It was synthesized as an inhibitor of S-adenosylhomocysteine hydrolase . It is an analog of adenosine and inhibits S-adenosylhomocysteine hydrolase through competition with the substrate, adenosine .
Synthesis Analysis
The synthesis of 3-Deazaneplanocin A has been achieved through various methods . One method involves the synthesis of 3,7-dideazaneplanocin in five steps from a readily available cyclopentenol . Another method involves the conversion of the requisite trityl protected cyclopentenol into mesylate, which is then reacted with 4-chloro-1H-pyrrolo[3,2-c]pyridine in the presence of sodium hydride .
Molecular Structure Analysis
The molecular formula of 3-Deazaneplanocin A is C12H14N4O3 . It is a cyclopentenyl analog of 3-deazaadenosine .
Chemical Reactions Analysis
3-Deazaneplanocin A acts as an inhibitor of S-adenosylmethionine-dependent methyltransferase . It targets the degradation of EZH2, preferentially inducing apoptosis in various hematological malignancies .
Physical And Chemical Properties Analysis
The molecular weight of 3-Deazaneplanocin A is 298.73 . It is a cyclopentenyl analog of 3-deazaadenosine .
科学的研究の応用
Cancer Research and Therapy :
- DZNep is a potent inhibitor of S-adenosylhomocysteine hydrolase, showing therapeutic potential as an anticancer drug. It significantly elevates S-adenosylhomocysteine levels in human promyelocytic leukemia cells, leading to reduced cell growth and viability (Glazer et al., 1986).
- Studies have shown DZNep's potential as an epigenetic drug for cancer treatment. It depletes oncogenic EZH2 complex histone methylations and reactivates silenced tumor suppressors in cancer cells (Tam et al., 2015).
- DZNep demonstrates protective effects against cisplatin-induced renal tubular cell apoptosis and acute kidney injury, indicating its potential in chemotherapeutic strategies (Ni et al., 2019).
- In ovarian cancer cells, DZNep inhibits proliferation, induces apoptosis, and decreases cell migration (Shen et al., 2013).
Virology and Antiviral Research :
- DZNep has shown efficacy as an inhibitor of Ebola virus replication. It enhances the production of interferon-alpha in infected mice, indicating its role in reversing the suppression of innate antiviral mechanisms (Bray et al., 2002).
- It also exhibits broad-spectrum antiviral activities, including against vesicular stomatitis, parainfluenza, yellow fever, and vaccinia viruses, largely due to its inhibition of S-adenosylhomocysteine hydrolase (De Clercq et al., 1989).
Epigenetic Research :
- DZNep is a global histone methylation inhibitor, attracting significant interest in epigenetics. It has been utilized to identify potential cellular targets in mammalian cells, enhancing the understanding of its molecular mechanism and potential off-targets (Tam et al., 2013).
Pharmacokinetics and Drug Development :
- Pharmacokinetic analysis of DZNep in mice has been conducted, providing insights for its preclinical and clinical drug development (Peer et al., 2013).
- Innovative methods for drug delivery,
- Mechanisms of Action in Disease Treatment :
- DZNep's role in inhibiting the enhancer of zeste homolog 2 (EZH2) protein and its impact on the Hif-1α and Wnt signaling pathways have been explored, particularly in the context of gastric cancer cell proliferation and invasion (Huang et al., 2019).
- Its effectiveness in targeting specific leukemia strains, by inhibiting cell growth and upregulating Mps one binder kinase activator 1 gene (MOB1), has been demonstrated, suggesting its potential as a therapeutic compound for treating human T-cell acute lymphoid leukemia (Shen et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHWTRUYNAGFG-IEBDPFPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144562 | |
| Record name | 3-Deazaneplanocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deazaneplanocin | |
CAS RN |
102052-95-9 | |
| Record name | 3-Deazaneplanocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102052-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deazaneplanocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102052959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deazaneplanocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102052-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DEAZANEPLANOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544SH4020S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



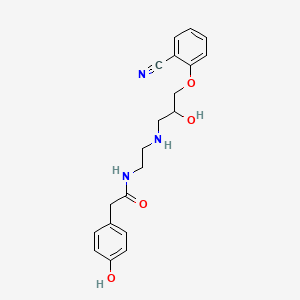

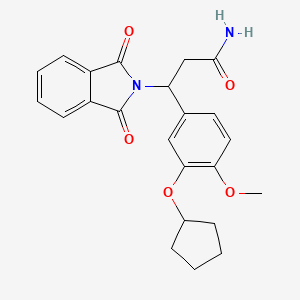
![1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1662729.png)
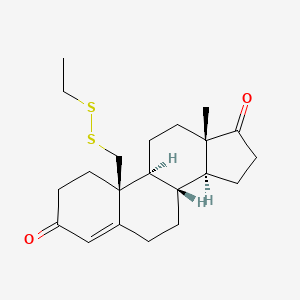
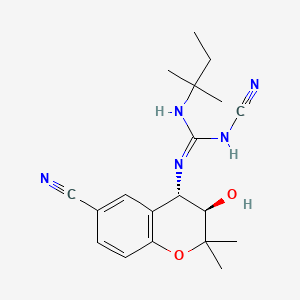
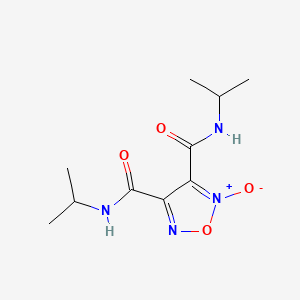
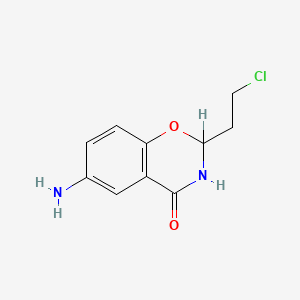
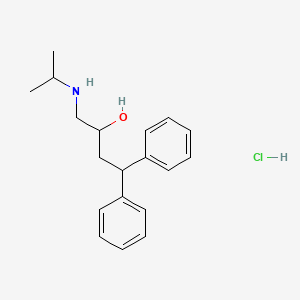
![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)

